Sodium thioantimonate

Übersicht

Beschreibung

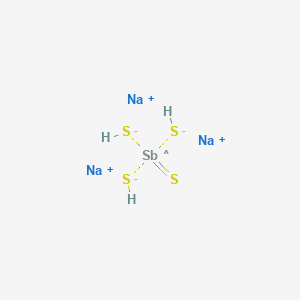

Sodium thioantimonate (Na₃SbS₄), also known as Schlippe’s salt, is a thioantimonate(V) compound with the nonahydrate form (Na₃SbS₄·9H₂O) being the most common . It crystallizes as yellow or colorless crystals, is highly soluble in water, and decomposes in acidic conditions . Key applications include:

- Solid-state electrolytes: Heavily tungsten-doped variants (e.g., Na₂.₈₉₅W₀.₃Sb₀.₇S₄) exhibit exceptional ionic conductivity (24.2 mS/cm at 25°C) and low activation energy (0.09 eV) for sodium-ion diffusion in batteries .

- Antimony recovery: Used to dissolve antimony from ores like jamesonite (Pb₄FeSb₆S₁₄) via Na₂S leaching, followed by conversion to sodium pyroantimonate (Na₂H₂Sb₂O₇) .

- Lubrication: Amorphous antimony thioantimonate (SbSbS₄), synthesized from Na₃SbS₄, enhances load capacity in lithium-based lubricants .

Vorbereitungsmethoden

Traditional Aqueous Solution Synthesis

Reagents and Reaction Stoichiometry

The classical method involves antimony trisulfide (Sb₂S₃), sodium hydroxide (NaOH), and elemental sulfur (S) as primary reagents. The stoichiometric reaction is:

2\text{S}3 + 8 \text{NaOH} + 6 \text{S} \rightarrow 2 \text{Na}3\text{SbS}4 + \text{Na}2\text{SO}4 + 4 \text{H}_2\text{O}

This reaction proceeds via sulfide oxidation and antimony complexation, yielding sodium thioantimonate and sodium sulfate as byproducts .

Procedural Steps

-

Antimony Trisulfide Preparation : SbCl₃ is dissolved in dilute HCl, followed by H₂S bubbling to precipitate Sb₂S₃ .

-

Alkaline Sulfur Integration : The Sb₂S₃ precipitate is mixed with 20% NaOH and powdered sulfur, then boiled until the solution transitions from orange-red to yellow .

-

Crystallization : The solution is filtered, evaporated, and cooled to precipitate Na₃SbS₄·9H₂O crystals, which are washed with alcohol and dried in a desiccator .

Table 1: Key Parameters in Traditional Synthesis

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| NaOH Concentration | 20% (w/v) | Ensures complete dissolution |

| Boiling Duration | Until color shift | Prevents incomplete oxidation |

| Cooling Temperature | 0–5°C | Maximizes crystal formation |

| Final Yield | ~70–80% | Purity: 85–90% |

High-Energy Ball Milling Synthesis

Mechanochemical Approach

A groundbreaking method employs high-energy ball milling to synthesize Na₃SbS₄·9H₂O directly from Sb₂S₃, Na₂S, and S. This solvent-free process achieves 90% yield in 4 hours, significantly reducing production time compared to traditional routes .

Operational Parameters

-

Milling Time : 4 hours (vs. 12–24 hours for aqueous methods).

-

Ball-to-Powder Ratio : 10:1 (critical for efficient energy transfer).

Table 2: Ball Milling vs. Traditional Synthesis

| Metric | Ball Milling | Traditional Method |

|---|---|---|

| Reaction Time | 4 hours | 12–24 hours |

| Yield | 90% | 70–80% |

| Purity (XRD-verified) | >99% | 85–95% |

| Energy Consumption | High (mechanical) | Moderate (thermal) |

Structural Validation

Post-synthesis analysis via high-resolution XRD and pair distribution function (PDF) confirms the crystal structure matches Schlippe’s salt, with no detectable impurities . Thermogravimetric analysis (TGA) reveals a 9H₂O hydration state, consistent with historical data .

Industrial-Scale Production via In Situ Sulfide Generation

Process Overview

This method generates sodium sulfide (Na₂S) in situ by reacting NaOH with sulfur, eliminating the need for pre-synthesized Na₂S. The overall reaction is:

2\text{S} + 2 \text{S} + \text{Sb}2\text{S}3 + 18 \text{H}2\text{O} \rightarrow 2 \text{Na}3\text{SbS}4·9\text{H}_2\text{O}

Critical Control Points

-

Sulfur Stoichiometry : Excess S ensures complete conversion of Sb₂S₃.

-

Temperature Gradient : Gradual heating to 95°C prevents sulfur sublimation .

-

Crystallization pH : Maintained at 10–12 to stabilize SbS₄³⁻ ions .

Table 3: Industrial Synthesis Parameters

| Parameter | Optimal Range | Deviation Effect |

|---|---|---|

| Reaction Temperature | 90–95°C | Lower temps slow kinetics |

| Na₂S:S Molar Ratio | 4.2:4.8 | Excess S reduces yield |

| Cooling Rate | 5°C/min | Rapid cooling induces impurities |

Case Study: Large-Batch Production

A Chinese patent (CN103214035B) details a scaled-up process:

-

Leaching : Antimony white (Sb₂O₃) is leached in 200–300 g/L NaOH with H₂O₂ oxidation .

-

Sulfidation : Sodium antimonate reacts with 250–351 g/L Na₂S at 90–95°C .

-

Precipitation : Mixing with trivalent antimony solution yields SbSbS₄ (thioantimonate) with 97% yield .

Comparative Analysis of Synthesis Routes

Efficiency Metrics

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Precursor for Hybrid Compounds

Sodium thioantimonate serves as a precursor for synthesizing hybrid compounds. Its solubility in water makes it an attractive choice for various chemical reactions, particularly in hydrothermal synthesis processes. This characteristic allows for the creation of new materials with tailored properties, making it valuable in materials science.

2. Reagent in Inorganic Analysis

In qualitative inorganic analysis, this compound is used as a reagent due to its ability to form complexes with various metal ions. This application is particularly useful in analytical chemistry for detecting and quantifying metals in different samples.

Biological and Medical Applications

1. Sodium-Ion Conductors

Recent studies indicate that this compound has potential applications in developing sodium-ion conductors for solid-state batteries. Its high electrochemical stability is advantageous for battery technology, especially as a safer alternative to traditional lithium-ion systems. The compound's ionic conductivity can be enhanced through doping strategies, such as tungsten doping, which significantly lowers activation energy for ionic diffusion .

2. Enzyme Interaction Studies

The mechanism of action of this compound involves interactions with sulfhydryl groups in enzymes, potentially inhibiting their activity. This property can be explored in biochemical research to understand enzyme regulation and inhibition mechanisms.

Industrial Applications

1. Solid-State Batteries

this compound is increasingly being studied for its role as a solid electrolyte in sodium-ion batteries. The compound exhibits promising ionic conductivity, making it suitable for use in all-solid-state batteries (ASSBs). A notable study demonstrated that heavily tungsten-doped this compound achieved ionic conductivities of up to 24.2 mS/cm at room temperature, indicating its potential for practical battery applications .

2. Safer Electrolyte Alternatives

In the context of energy storage, this compound offers a safer alternative to flammable organic liquid electrolytes commonly used in lithium-ion batteries. Its use could lead to the development of more stable and reliable energy storage systems.

Case Studies

1. Synthesis and Characterization

A recent study reported a rapid synthesis method for high-purity this compound nonahydrate (Schlippe’s salt) using high-energy ball milling, achieving around 90% yield within four hours . This innovative approach not only enhances production efficiency but also improves the purity of the final product.

2. Electrochemical Performance

Research conducted on heavily tungsten-doped this compound solid-state electrolytes revealed exceptional ionic conductivity and low activation energy for ionic diffusion . These findings underscore the material's potential in advanced battery technologies.

Wirkmechanismus

The exact mechanism of action of sodium thioantimonate is not fully understood. it is believed that antimony, a key component, interacts with sulfhydryl groups in enzymes crucial for tissue respiration. This interaction may inhibit enzyme activity, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Compositional Differences

Key Observations :

Biologische Aktivität

Sodium thioantimonate (Na₃SbS₄), also known as Schlippe's salt, is an inorganic compound that has garnered attention for its biological activity, particularly in the context of its potential applications in medicine and biochemistry. This article explores its biological mechanisms, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its yellow crystalline appearance and is a member of the sulfosalt family. It exhibits high solubility in water, which facilitates its use in various biological applications. The compound's chemical formula is Na₃SbS₄, and it can exist in a hydrated form (Na₃SbS₄·9H₂O) .

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to interact with sulfhydryl groups in enzymes that are critical for cellular respiration. This interaction may inhibit enzyme activity, leading to various biochemical effects. Specifically, antimony ions can disrupt metabolic processes by binding to thiol groups, which are essential for the function of many enzymes .

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : this compound has shown potential antimicrobial properties against various pathogens. Its ability to disrupt cellular processes makes it a candidate for further investigation as an antimicrobial agent.

- Cytotoxic Effects : Studies have reported cytotoxic effects on certain cancer cell lines. The compound's mechanism may involve inducing oxidative stress or apoptosis in these cells .

- Enzyme Inhibition : The interaction with sulfhydryl groups suggests that this compound could inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic applications in conditions where enzyme inhibition is beneficial .

Case Studies

- Antimicrobial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option .

- Cytotoxicity in Cancer Research : In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This finding highlights its potential as a chemotherapeutic agent .

- Enzyme Interaction Studies : Research focusing on the inhibition of key metabolic enzymes demonstrated that this compound effectively inhibited lactate dehydrogenase activity, suggesting a possible mechanism for its cytotoxic effects .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be beneficial.

| Compound | Solubility | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | High | Yes | Yes |

| Potassium Thioantimonate | Moderate | Limited | Limited |

| Ammonium Thioantimonate | Low | No | No |

This table illustrates that this compound stands out due to its high solubility and notable biological activities compared to other thioantimonates.

Analyse Chemischer Reaktionen

Route 1: Direct Sulfide Reaction

Antimony trisulfide reacts with sodium sulfide and sulfur in aqueous conditions:

Conditions: Aqueous medium, room temperature .

Route 2: In Situ Sulfide Generation

Sodium hydroxide reacts with sulfur to generate Na₂S, which then reacts with Sb₂S₃:

Conditions: Elevated temperatures, charcoal as a reducing agent .

Industrial Synthesis: High-energy ball milling achieves 90% yield in 4 hours, producing high-purity nonahydrate crystals .

Dissolution and Ionization

The nonahydrate dissolves in water to form the tetrahedral SbS₄³⁻ ion:

Solubility: 1 part compound in 3 parts cold water, increasing with temperature .

Reaction with Hydrochloric Acid

Acidification yields antimony pentasulfide, NaCl, and hydrogen sulfide:

Conditions: Room temperature, pH < 7 .

Atmospheric Degradation

Exposure to air results in surface oxidation to antimony sulfide:

Observation: Hygroscopic crystals develop a reddish-brown coating .

Biological Interactions

This compound participates in hydrogen sulfide (H₂S) metabolism pathways:

| Reaction Step | Enzyme Involved | Product |

|---|---|---|

| H₂S oxidation | Quinone oxidoreductase | Sulfite (SO₃²⁻) |

| Sulfur transfer | Rhodanase | Thiosulfate (S₂O₃²⁻) |

| STS reduction (in presence of 1,2-Dithiole-3-thiones) | Exogenous reductants | Regenerated H₂S |

Key Role: STS serves as a stable intermediate in mitochondrial H₂S oxidation .

Thermal Behavior

-

Dehydration: Loses 9 H₂O molecules at 30–100°C, forming anhydrous Na₃SbS₄ .

-

Oxidation: Above 200°C, decomposes to Na₂SO₄ and Sb₂S₃ under air .

Electrochemical Stability

-

Solid-State Electrolytes: Doping with tungsten (>10%) enhances Na⁺ conductivity (24.2 mS/cm at RT) but induces WS₂ impurities during ball milling .

Comparative Reaction Table

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Synthesis (Route 1) | Sb₂S₃, Na₂S, S, H₂O | Na₃SbS₄·9H₂O | Aqueous, RT |

| Synthesis (Route 2) | Sb₂S₃, NaOH, S | Na₃SbS₄, Na₂SO₄, H₂O | Heat, charcoal |

| Acidification | Na₃SbS₄, HCl | Sb₂S₅, NaCl, H₂S | Acidic pH |

| Biological Oxidation | H₂S, O₂ | Thiosulfate (via STS) | Mitochondrial |

Q & A

Q. Basic: What are the recommended synthesis protocols for high-purity sodium thioantimonate nonahydrate (Na₃SbS₄·9H₂O)?

Methodological Answer:

High-energy ball milling (HEBM) is a rapid, scalable method to synthesize Na₃SbS₄·9H₂O (Schlippe’s salt) in ~4 hours with ~90% yield. This approach avoids toxic H₂S generation and ensures single-phase purity. Post-synthesis, validate crystallinity via high-resolution X-ray diffraction (XRD) and pair distribution function (PDF) analysis. Thermogravimetric analysis (TGA) confirms hydration stability . For aqueous stability, add sodium potassium tartrate (molar ratio 1.7–2.1 to Sb³⁺) to prevent hydrolysis during trichloride precursor preparation .

Q. Basic: What safety protocols are critical when handling this compound in lab settings?

Methodological Answer:

this compound(V) (Na₃SbS₄) exhibits acute toxicity via inhalation, ingestion, or dermal exposure. Symptoms include respiratory distress, gastrointestinal irritation, and cardiac effects due to Sb-induced enzyme disruption. Use fume hoods for synthesis, wear nitrile gloves, and employ HEPA-filtered respirators. In case of exposure, administer activated charcoal for ingestion, oxygen therapy for inhalation, and immediate dermal/ocular rinsing. Store in light-protected containers to prevent decomposition to antimony sulfide .

Q. Advanced: How do aliovalent substitutions (e.g., W⁶+ doping) enhance ionic conductivity in Na₃SbS₄-based solid electrolytes?

Methodological Answer:

Substituting Sb⁵+ with W⁶+ in Na₃−xSb₁−xWₓS₄ introduces vacancies in the Na⁺ sublattice, reducing activation energy for ion migration (e.g., 0.25 eV in heavily W-doped systems). Synchrotron XRD and density functional theory (DFT) reveal that W⁶+ enlarges lattice parameters, facilitating Na⁺ diffusion pathways. However, excessive W doping (>12%) promotes WS₂ secondary phases, degrading conductivity. Optimize doping levels via Rietveld refinement and impedance spectroscopy .

Q. Advanced: What experimental and computational techniques resolve contradictions in ionic conductivity data across synthetic methods?

Methodological Answer:

Discrepancies arise from mechanochemical vs. solid-state synthesis. Ball milling Na₃SbS₄ induces a tetragonal-to-cubic phase transition, boosting conductivity (0.1 → 1.1 mS/cm). In contrast, W-doped analogs show reduced conductivity due to WS₂ segregation. Combine solid-state NMR, X-ray absorption spectroscopy (XAS), and molecular dynamics (MD) simulations to correlate lattice disorder with ion mobility. Validate with AC impedance under inert atmospheres to exclude moisture effects .

Q. Advanced: How do environmental conditions (e.g., S/Sb ratio, ionic strength) influence thioantimonate formation in geochemical systems?

Methodological Answer:

Thioantimonate stability in aqueous systems depends on S(-II)/Sb molar ratios and ionic strength. At S/Sb > 4, [SbS₄]³⁻ dominates; lower ratios favor polymeric species like [Sb₆S₁₀]²⁻. High ionic strength (e.g., Na⁺ > 0.5 M) stabilizes thioantimonates via charge screening, while excess orpiment (As₂S₃) inhibits formation. Use UV-vis spectroscopy and HPLC-ICP-MS to quantify species distribution under controlled Eh-pH conditions .

Q. Basic: What characterization techniques are essential for structural analysis of thioantimonate compounds?

Methodological Answer:

- XRD/PDF: Resolve long-/short-range order in crystalline or amorphous phases.

- Raman Spectroscopy: Identify Sb–S vibrational modes (250–400 cm⁻¹) to distinguish [SbS₃]³⁻ vs. [SbS₄]³⁻ coordination .

- EDS/WDX: Confirm stoichiometry and detect trace impurities.

- TGA-DSC: Monitor dehydration/rehydration behavior (e.g., Na₃SbS₄·9H₂O → Na₃SbS₄ at 220°C) .

Eigenschaften

InChI |

InChI=1S/3Na.3H2S.S.Sb/h;;;3*1H2;;/q3*+1;;;;;/p-3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZSTSSPKIVXEO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Na+].[Na+].[SH-].[SH-].[SH-].S=[Sb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Na3S4Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13776-84-6 | |

| Record name | Antimonate(3-), tetrathioxo-, sodium (1:3), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium tetrathioantimonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM THIOANTIMONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0I6VDX5GA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.